molecular formula C9H10ClNO2 B14811778 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine

2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B14811778
M. Wt: 199.63 g/mol
InChI Key: VIXICTVKNLVYGR-UHFFFAOYSA-N
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Description

2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the second position and a tetrahydrofuran-3-yloxy group at the third position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with tetrahydrofuran-3-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Lactones or other oxidized products.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine is unique due to the specific positioning of the chlorine and tetrahydrofuran-3-yloxy groups on the pyridine ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-3-(oxolan-3-yloxy)pyridine

InChI

InChI=1S/C9H10ClNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2

InChI Key

VIXICTVKNLVYGR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(N=CC=C2)Cl

Origin of Product

United States

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